molecular formula C12H24O2 B054679 (S,S)-(+)-1,2-Cyclododecanediol CAS No. 118101-31-8

(S,S)-(+)-1,2-Cyclododecanediol

Cat. No. B054679
CAS RN: 118101-31-8
M. Wt: 200.32 g/mol
InChI Key: HAMFVYJFVXTJCJ-RYUDHWBXSA-N
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Description

(S,S)-(+)-1,2-Cyclododecanediol is a chiral bicyclic alcohol that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. This compound is a white crystalline solid that is soluble in water and polar solvents. It has a molecular weight of 186.28 g/mol and a melting point of 70-74°C. In

Scientific Research Applications

((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol has various applications in scientific research, including in the field of organic synthesis, chiral separation, and drug delivery. It can be used as a chiral building block for the synthesis of complex molecules, as well as a chiral stationary phase for the separation of enantiomers. In drug delivery, ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol can be used as a chiral modifier to enhance the bioavailability and efficacy of drugs.

Mechanism of Action

The mechanism of action of ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol is not well understood. However, studies have shown that it can interact with various proteins and enzymes, including cytochrome P450 enzymes, to modulate their activity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to regulate glucose metabolism and lipid metabolism, making it a potential therapeutic agent for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol is its high enantiomeric purity, which makes it a useful chiral building block and chiral stationary phase. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol is its high cost, which may limit its use in large-scale applications.

Future Directions

There are various future directions for the research and application of ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol. One potential direction is the development of new synthesis methods to increase the yield and reduce the cost of production. Another direction is the exploration of its potential therapeutic applications in metabolic disorders, cancer, and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.

Synthesis Methods

((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol can be synthesized through various methods, including enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based synthesis. Enzymatic resolution involves the use of lipases to selectively hydrolyze one enantiomer of the racemic mixture, resulting in the production of the desired chiral compound. Asymmetric hydrogenation involves the use of chiral catalysts to reduce the prochiral ketone to the chiral alcohol. Chiral auxiliary-based synthesis involves the use of chiral auxiliaries to control the stereochemistry of the product.

properties

IUPAC Name

(1S,2S)-cyclododecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFVYJFVXTJCJ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(C(CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC[C@@H]([C@H](CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(+)-1,2-Cyclododecanediol

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